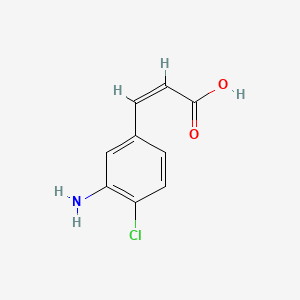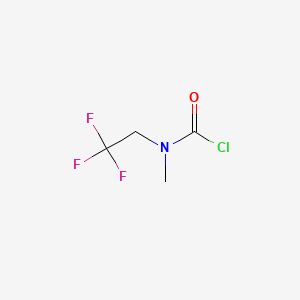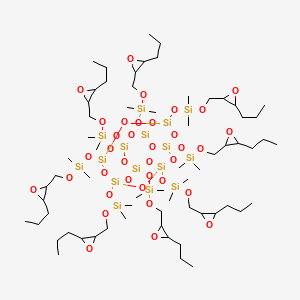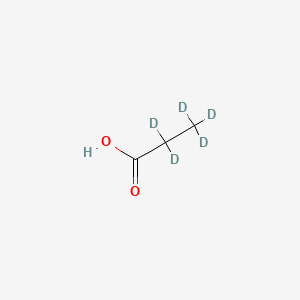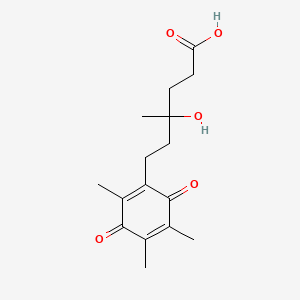
alpha-Tocopheronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-Tocopheronic acid is a sesquiterpenoid compound with the IUPAC name 4-hydroxy-4-methyl-6-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)hexanoic acid . It is a metabolite of tocopherols, which are part of the vitamin E family. Tocopherols are known for their antioxidant properties and are essential for human health .
Vorbereitungsmethoden
alpha-Tocopheronic acid can be synthesized through the degradation of tocopherols. The metabolism of α-tocopherol, for instance, involves the opening of the chromanol ring and subsequent degradation of the side chain, leading to the formation of α-tocopheronic acid and its lactone .
Analyse Chemischer Reaktionen
alpha-Tocopheronic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tocopheronolactone.
Reduction: It can be reduced back to its parent tocopherol under certain conditions.
Substitution: The hydroxyl group in tocopheronic acid can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include tocopheronolactone and reduced tocopherols .
Wissenschaftliche Forschungsanwendungen
alpha-Tocopheronic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the degradation pathways of tocopherols.
Biology: this compound is studied for its role in cellular antioxidant mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in preventing oxidative stress-related diseases.
Industry: This compound and its derivatives are used in the formulation of dietary supplements and skincare products due to their antioxidant properties
Wirkmechanismus
alpha-Tocopheronic acid exerts its effects primarily through its antioxidant activity. It acts as a radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage to cellular components. The molecular targets of tocopheronic acid include lipid bilayers, where it helps maintain membrane integrity by preventing lipid peroxidation .
Vergleich Mit ähnlichen Verbindungen
alpha-Tocopheronic acid is similar to other vitamin E metabolites, such as tocopheronolactone. it is unique in its specific structure and the particular pathways it influences. Similar compounds include:
Tocopherols: α-, β-, γ-, and δ-tocopherols, which are the primary forms of vitamin E.
Tocotrienols: α-, β-, γ-, and δ-tocotrienols, which have similar antioxidant properties but differ in their unsaturated side chains
This compound stands out due to its specific role in the degradation pathway of tocopherols and its unique chemical structure .
Eigenschaften
CAS-Nummer |
1948-76-1 |
|---|---|
Molekularformel |
C16H22O5 |
Molekulargewicht |
294.347 |
IUPAC-Name |
4-hydroxy-4-methyl-6-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)hexanoic acid |
InChI |
InChI=1S/C16H22O5/c1-9-10(2)15(20)12(11(3)14(9)19)5-7-16(4,21)8-6-13(17)18/h21H,5-8H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
LRYFTDGIIUTFFA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCC(=O)O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


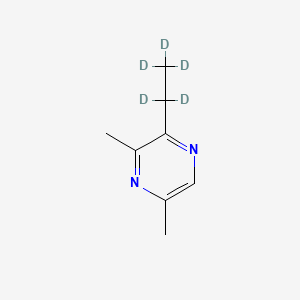

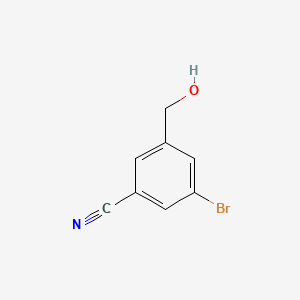
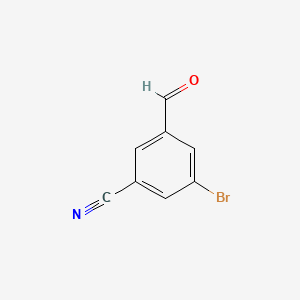

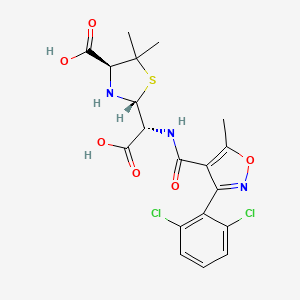
![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B592715.png)
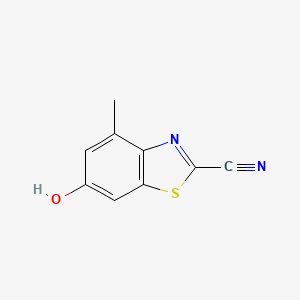
![(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one](/img/structure/B592721.png)
